(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone features a pyrrolo[3,4-c]pyrazole core substituted with a tert-butyl group and a 1H-pyrrole moiety. This core is linked via a methanone bridge to a 3-(thiophen-2-yl)-1H-pyrazole ring.
Characterization via $ ^1H $ NMR and mass spectrometry (MS) would likely reveal key structural features, such as tert-butyl proton signals (~1.49 ppm) and aromatic protons from thiophene (~7.0–8.0 ppm) .
Properties
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c1-21(2,3)27-19(25-8-4-5-9-25)14-12-26(13-17(14)24-27)20(28)16-11-15(22-23-16)18-7-6-10-29-18/h4-11H,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMLYFQJQMASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=NNC(=C3)C4=CC=CS4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule belonging to the class of pyrazole derivatives. Its unique structure, featuring multiple heterocycles and functional groups, positions it as a promising candidate for various pharmacological applications.
Structural Characteristics
The compound incorporates a pyrrolo[3,4-c]pyrazole core with a tert-butyl group and a thiophene-substituted pyrazole moiety. The presence of these heterocycles enhances its reactivity and biological interaction potential. The molecular formula is with a molecular weight of approximately 392.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O |
| Molecular Weight | 392.5 g/mol |
| Structure | Molecular Structure |
Biological Activities
Research indicates that pyrazole derivatives exhibit diverse biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. This compound's structural features may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory effects of pyrazole compounds, indicating potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Effects : The compound's structural characteristics suggest it may possess antimicrobial properties, making it a candidate for further investigation in this area.
Case Studies and Research Findings
- Antitumor Efficacy : A study on related pyrazole derivatives demonstrated significant cytotoxicity against leukemia cell lines. The presence of fused heterocycles was correlated with enhanced activity against these malignancies .
- Anti-inflammatory Mechanisms : Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may possess similar anti-inflammatory mechanisms .
- Antimicrobial Activity : In vitro studies have indicated that certain pyrazole derivatives exhibit notable antifungal and antibacterial activities. The unique structure of this compound may contribute to its effectiveness against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Effects : The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Heterocyclic Interactions : The presence of multiple nitrogen-containing rings facilitates interactions with biological targets, enhancing potency.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this one have shown significant anticancer properties against various cancer cell lines. For instance, derivatives with similar structural motifs have been reported to inhibit cell proliferation in breast cancer models .
- Antimicrobial Effects : The compound's structural characteristics suggest potential antimicrobial properties. Pyrazole derivatives are known to exhibit activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Properties : Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound may also have anti-inflammatory effects .
Case Studies
Several case studies highlight the applications of pyrazole derivatives in medicinal chemistry:
- Anticancer Studies : A recent study demonstrated that a related pyrazole derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of various pyrazole compounds against clinical isolates of bacteria and fungi, showing promising results that warrant further exploration .
Data Table: Summary of Biological Activities
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Pyrazole Derivative A | Structure A | Anticancer |
| Pyrazole Derivative B | Structure B | Antimicrobial |
| Pyrazole Derivative C | Structure C | Anti-inflammatory |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Pyrrolo-Pyrazole vs. Pyrrolo-Pyrrole Cores: The target compound’s pyrrolo[3,4-c]pyrazole core differs from the pyrrolo[3,4-c]pyrrole in by replacing one pyrrole ring with a pyrazole.
- Thiophene vs. Benzo-Triazole/Thiazole Substituents : The thiophene group in the target compound is less electron-deficient than benzo-triazole () or benzothiazole (), which may improve solubility but reduce metabolic stability .
Physicochemical and Electronic Properties
- Tautomerism: Pyrazole derivatives (e.g., ) exhibit tautomerism influenced by substituents. The target compound’s 1H-pyrrole substituent may stabilize the keto-enol equilibrium, unlike hydroxy-pyrazoles (), which favor enol forms via intramolecular H-bonding .
- Van der Waals and Electronic Descriptors : Molecular descriptors () suggest that the thiophene’s smaller van der Waals volume compared to benzo-triazole could reduce steric hindrance, enhancing binding affinity in biological targets .
Q & A
Q. Q1. What are the key considerations for synthesizing this pyrrolo-pyrazole hybrid compound?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A core strategy includes refluxing intermediates (e.g., pyrazole derivatives) with aryl hydrazines in ethanol/acetic acid mixtures (3:1 v/v) under inert conditions to promote cyclization . For example, details refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine for 7 hours. Post-reaction purification via dry silica gel column chromatography (ethyl acetate/hexane, 1:4) is critical to isolate the target compound . Yield optimization (~45%) requires precise stoichiometry and temperature control (e.g., 449 K recrystallization) .
Q. Q2. How can researchers validate the purity of the synthesized compound?
Methodological Answer: Combine chromatographic and spectroscopic techniques:
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%.
- 1H/13C NMR to confirm substituent integration (e.g., tert-butyl protons at δ ~1.3 ppm, thiophenyl protons at δ ~7.2 ppm) .
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ peak matching theoretical mass ±2 ppm).
Advanced Research Questions
Q. Q3. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
Methodological Answer: The compound’s fused pyrrolo-pyrazole core and flexible substituents (e.g., thiophene) complicate X-ray diffraction. Key steps:
- Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
- Address disorder in the tert-butyl group by applying ISOR/DFIX restraints to thermal parameters .
- Collect high-resolution data (d < 0.8 Å) using a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in ) .
Q. Q4. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- NMR Anomalies : If proton splitting patterns deviate from expected (e.g., thiophene coupling), perform 2D-COSY/NOESY to confirm through-space interactions .
- Mass Discrepancies : Use isotopic labeling (e.g., deuterated solvents) to distinguish fragmentation artifacts.
- Crystallographic vs. DFT Data : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) to identify conformational flexibility .
Experimental Design & Optimization
Q. Q5. What strategies optimize heterocyclic coupling reactions for similar pyrazole derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Suzuki-Miyaura couplings (e.g., uses Pd(PPh3)4 in DMF/water for pyrazole-boronic acid coupling) .
- Catalyst Screening : Test Pd(OAc)2/XPhos systems for sterically hindered substrates.
- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate consumption (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. Q6. How can column chromatography conditions be tailored for purifying polar intermediates?
Methodological Answer:
- Stationary Phase : Use silica gel 60 (230–400 mesh) with gradient elution (e.g., hexane → ethyl acetate for increasing polarity).
- Additives : Include 0.1% triethylamine to mitigate tailing in basic compounds .
- Fraction Analysis : Combine TLC (Rf = 0.3–0.5) with LC-MS for real-time purity assessment.
Biological & Functional Studies
Q. Q7. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan) and assess changes in biological activity (e.g., enzyme inhibition IC50) .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds with the pyrrolo-pyrazole core .
- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) to establish therapeutic windows .
Q. Q8. What safety protocols are essential for handling reactive intermediates during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., diazomethane in ) .
- PPE : Wear nitrile gloves and safety goggles when handling corrosive reagents (e.g., glacial acetic acid) .
- Emergency Measures : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .
Data Interpretation & Reporting
Q. Q9. How should researchers report conflicting crystallographic and spectroscopic data?
Methodological Answer:
Q. Q10. What statistical methods validate reproducibility in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
